Trazodone N-Oxide
Overview
Description
Trazodone N-Oxide is a derivative of trazodone, a well-known antidepressant. Trazodone itself is a triazolopyridine derivative that functions as a serotonin receptor antagonist and reuptake inhibitor. This compound retains the core structure of trazodone but includes an additional oxygen atom, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Trazodone N-Oxide typically involves the oxidation of trazodone. One common method is the reaction of trazodone with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often include maintaining a controlled temperature and using an appropriate solvent to ensure the complete conversion of trazodone to its N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in alkaline aqueous media at elevated temperatures, typically above 90°C . This method allows for efficient production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Trazodone N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peracids such as perbenzoic acid or peroxyacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Trazodone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trazodone N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference material and intermediate in the synthesis of other compounds.
Biology: Studies have explored its effects on biological systems, particularly its interaction with serotonin receptors.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Trazodone N-Oxide is similar to that of trazodone but may involve additional pathways due to the presence of the N-oxide group. Trazodone primarily acts by inhibiting the reuptake of serotonin and blocking histamine and alpha-1-adrenergic receptors . The N-oxide group may enhance or modify these interactions, potentially leading to different pharmacological effects.
Comparison with Similar Compounds
Trazodone: The parent compound, used primarily as an antidepressant.
Nefazodone: Another serotonin receptor antagonist and reuptake inhibitor with a similar structure.
Mirtazapine: An antidepressant with a different mechanism but some structural similarities.
Uniqueness: Trazodone N-Oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its therapeutic effects and side effect profile compared to similar compounds.
Biological Activity
Trazodone N-Oxide is a significant metabolite of trazodone, an antidepressant primarily used for treating depression and insomnia. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic effects, and the underlying mechanisms that contribute to its biological activity.
Overview of this compound
This compound (chemical formula: CHClNO) is formed when trazodone undergoes metabolic oxidation. This compound features an N-oxide functional group, which modifies its pharmacological properties compared to trazodone. While trazodone acts mainly as a serotonin antagonist and reuptake inhibitor, this compound may interact differently with neurotransmitter systems, potentially retaining some antidepressant effects while also influencing sleep regulation and anxiety.
Research indicates that this compound may exhibit distinct mechanisms compared to its parent compound. Preliminary studies suggest that it interacts with various serotonin receptors, potentially influencing neurotrophic factors and inflammatory responses:
- Serotonin Receptor Interaction : this compound may affect serotonin receptors differently than trazodone, particularly the 5-HT1A and 5-HT2A/C receptors. This differential interaction could lead to variations in efficacy and side effects when used in clinical settings .
- Anti-inflammatory Effects : Some studies have shown that trazodone can reduce inflammatory mediators in glial cells, suggesting that its metabolites, including this compound, might also possess anti-inflammatory properties .
Efficacy in Animal Models
A study involving rats demonstrated that trazodone effectively alleviated neuropathic pain through mechanisms involving oxidative stress reduction. Although this study focused on trazodone itself, it raises questions about the potential pain-relieving properties of its metabolites like this compound .
Cytotoxicity and Hepatotoxicity
Investigations into the cytotoxic effects of trazodone have revealed that its metabolites can induce hepatocellular injury. A study utilizing freshly isolated rat hepatocytes found that trazodone increased reactive oxygen species (ROS) formation and caused cell death. Protective agents such as taurine were shown to mitigate these toxic effects, indicating a need for further research into the safety profile of this compound .
Study | Findings |
---|---|
Shohreh et al. (2013) | Demonstrated hepatotoxicity linked to trazodone metabolism; protective effects noted with taurine and melatonin. |
SciELO Study (2023) | Showed analgesic effects of trazodone in neuropathic pain models; implications for metabolites like this compound. |
Pharmacokinetics and Metabolism
Trazodone is metabolized primarily in the liver through cytochrome P450 enzymes, leading to the formation of various metabolites including this compound. Understanding the pharmacokinetics of this metabolite is crucial for assessing its therapeutic potential and safety profile.
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLJYFNNKOAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203794 | |
Record name | Trazodone N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-68-1 | |
Record name | Trazodone N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trazodone N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAZODONE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNV4RP0XXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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